Cas no 946699-72-5 (4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine)

4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine is a specialized aromatic amine derivative featuring a tert-butylphenoxy substituent. This compound is of interest in synthetic organic chemistry due to its structural versatility, serving as a potential intermediate in the development of advanced materials, pharmaceuticals, or agrochemicals. The tert-butyl group enhances steric and electronic properties, while the phenoxy linkage contributes to stability and reactivity. Its amine functionality allows for further derivatization, making it valuable for cross-coupling reactions or as a building block for heterocyclic synthesis. The compound’s well-defined structure ensures consistency in research applications, particularly in fine chemical synthesis and molecular design.
4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine structure
946699-72-5 structure
Product Name:4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine
CAS No:946699-72-5
MF:C17H21NO
MW:255.354744672775
CID:1074107
PubChem ID:26190340
Update Time:2025-10-19

4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine Chemical and Physical Properties

Names and Identifiers

    • 4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine
    • AKOS009470261
    • 4-(4-tert-butylphenoxy)-2-methylaniline
    • 946699-72-5
    • 4-(4-(tert-Butyl)phenoxy)-2-methylaniline
    • SB81726
    • MDL: MFCD08687199
    • Inchi: 1S/C17H21NO/c1-12-11-15(9-10-16(12)18)19-14-7-5-13(6-8-14)17(2,3)4/h5-11H,18H2,1-4H3
    • InChI Key: NEPDLCJXOCBLGA-UHFFFAOYSA-N
    • SMILES: O(C1=CC=C(C(C)=C1)N)C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 255.162314293g/mol
  • Monoisotopic Mass: 255.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 35.2Ų

4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644200-1g
4-(4-(Tert-butyl)phenoxy)-2-methylaniline
946699-72-5 98%
1g
¥2648.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644200-5g
4-(4-(Tert-butyl)phenoxy)-2-methylaniline
946699-72-5 98%
5g
¥9166.00 2024-04-24

Additional information on 4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine

Introduction to 4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine (CAS No. 946699-72-5)

4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine, identified by its CAS number 946699-72-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of phenylamine derivatives, which are widely studied for their potential biological activities and therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group and a phenoxy moiety, contribute to its unique chemical properties and make it a subject of interest for further investigation.

The synthesis and characterization of 4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine involve meticulous attention to detail to ensure high purity and yield. The introduction of the tert-butyl group at the para position of the phenoxy ring enhances the lipophilicity of the molecule, which can be crucial for its absorption and distribution within biological systems. Additionally, the presence of a methyl group at the ortho position relative to the amine functionality influences the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets.

In recent years, there has been a growing interest in phenylamine derivatives due to their diverse pharmacological profiles. Studies have shown that these compounds can exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities. The specific arrangement of functional groups in 4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine may contribute to its potential therapeutic effects by modulating various biological pathways. For instance, the amine group can serve as a hydrogen bond acceptor or donor, enhancing binding affinity to target proteins or enzymes.

One of the most compelling aspects of 4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine is its structural versatility, which allows for modifications that can fine-tune its biological activity. Researchers have been exploring different derivatives of this compound to optimize its pharmacokinetic and pharmacodynamic properties. The incorporation of additional functional groups or substituents can lead to enhanced efficacy or reduced side effects, making it a valuable scaffold for drug discovery.

The latest research in this area has highlighted the importance of understanding the molecular interactions between phenylamine derivatives and their biological targets. Advanced computational methods, such as molecular docking and quantum mechanics simulations, have been employed to predict how 4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine interacts with proteins and enzymes. These studies provide insights into the binding mechanisms and help in designing more effective drug candidates.

Moreover, the synthesis of 4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine has been optimized to achieve scalability and cost-effectiveness, which are crucial factors for industrial applications. The use of green chemistry principles has been explored to minimize waste and improve sustainability in the production process. This approach aligns with global efforts to develop environmentally friendly methods for pharmaceutical manufacturing.

In conclusion, 4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine (CAS No. 946699-72-5) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and versatile chemical properties make it an attractive candidate for further development. As research continues to uncover new applications and optimize synthetic routes, this compound is likely to play an important role in future drug discovery efforts.

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